molecular formula C3H8O5S3 B15246600 2-((Methylsulfonyl)thio)ethanesulfonicacid

2-((Methylsulfonyl)thio)ethanesulfonicacid

Cat. No.: B15246600
M. Wt: 220.3 g/mol
InChI Key: MKMHVRVEYYYHKV-UHFFFAOYSA-N
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Description

2-((Methylsulfonyl)thio)ethanesulfonicacid is a chemical compound with the molecular formula C3H8O5S3 It is known for its unique structure, which includes both sulfonic acid and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylsulfonyl)thio)ethanesulfonicacid typically involves the reaction of ethanesulfonic acid with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)thio)ethanesulfonicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonates, and substituted ethanesulfonic acid derivatives.

Scientific Research Applications

2-((Methylsulfonyl)thio)ethanesulfonicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonate compounds.

    Biology: The compound is employed in biochemical studies to modify proteins and peptides.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)thio)ethanesulfonicacid involves its reactivity with nucleophiles and electrophiles. The sulfonic acid group can participate in acid-base reactions, while the methylsulfonyl group can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar reactivity.

    Ethanesulfonic acid: Lacks the methylsulfonyl group but shares the sulfonic acid functionality.

    2-Morpholinoethanesulphonic acid: A buffering agent with a different functional group but similar applications in biochemistry.

Uniqueness

2-((Methylsulfonyl)thio)ethanesulfonicacid is unique due to the presence of both sulfonic acid and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C3H8O5S3

Molecular Weight

220.3 g/mol

IUPAC Name

2-methylsulfonylsulfanylethanesulfonic acid

InChI

InChI=1S/C3H8O5S3/c1-10(4,5)9-2-3-11(6,7)8/h2-3H2,1H3,(H,6,7,8)

InChI Key

MKMHVRVEYYYHKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCS(=O)(=O)O

Origin of Product

United States

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